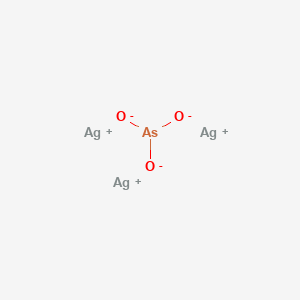

Silver arsenite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silver arsenite appears as a fine yellow powder. Sensitive to light. Irritating to skin, eyes, and mucous membranes. Highly toxic by ingestion and inhalation. Used to make dyes and insecticides.

科学的研究の応用

Oxidation Reactions and Analytical Chemistry

Silver arsenite has been utilized in oxidation reactions and analytical chemistry. Jaiswal and Yadava (1970) found that Silver(III) stabilized as its tellurato complex can be used for the oxidation of various substances, including sugars, organic acids, and several inorganic ions. The excess oxidant is measured by reducing it with an excess of arsenite and then titrating the surplus arsenite with iodine (Jaiswal & Yadava, 1970).

Environmental Monitoring and Detection

In environmental science, silver arsenite is involved in the detection and monitoring of contaminants. Wen et al. (2018) describe a method using multiligands functionalized silver nanoparticles for the assay of arsenite in environmental samples. This approach features high sensitivity and convenience for on-site assays (Wen et al., 2018).

Antimicrobial Applications

Silver compounds, including silver arsenite, have notable antimicrobial properties. Rai et al. (2009) discuss the resurgence of silver nanoparticles as potent antimicrobial agents against various pathogenic bacteria, exploiting their unique chemical and physical properties (Rai et al., 2009).

Medical and Health Care Applications

In the field of healthcare, silver arsenite's derivatives have been explored for their potential in various treatments. Lansdown (2006) highlights the use of silver in health care, notably for its antimicrobial effects in wound care, orthopaedic surgery, and various medical devices. The paper emphasizes the bioactive silver ion's role in these applications (Lansdown, 2006).

Advanced Materials and Nanotechnology

Silver arsenite also finds applications in advanced material science. Smith et al. (1996) discuss the synthesis of flat epitaxial silver films on a gallium arsenide surface, highlighting the potential of such materials in connecting metal and semiconductor technologies (Smith et al., 1996).

特性

CAS番号 |

7784-08-9 |

|---|---|

製品名 |

Silver arsenite |

分子式 |

Ag3AsO3 |

分子量 |

446.524 g/mol |

IUPAC名 |

trisilver;arsorite |

InChI |

InChI=1S/3Ag.AsO3/c;;;2-1(3)4/q3*+1;-3 |

InChIキー |

FOEYLTKIJNXAIO-UHFFFAOYSA-N |

SMILES |

[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |

正規SMILES |

[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |

その他のCAS番号 |

7784-08-9 |

物理的記述 |

Silver arsenite appears as a fine yellow powder. Sensitive to light. Irritating to skin, eyes, and mucous membranes. Highly toxic by ingestion and inhalation. Used to make dyes and insecticides. |

ピクトグラム |

Acute Toxic; Environmental Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。